molecular formula C9H18N2S B14904955 4-(Piperidin-4-yl)thiomorpholine

4-(Piperidin-4-yl)thiomorpholine

Cat. No.: B14904955
M. Wt: 186.32 g/mol
InChI Key: SBNUKGVQXYBWLO-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)thiomorpholine is an organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring fused with a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)thiomorpholine typically involves the reaction of piperidine with thiomorpholine under specific conditions. One common method includes the use of hydrogenation in the presence of a platinum or palladium catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-yl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

4-(Piperidin-4-yl)thiomorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom.

    Thiomorpholine: A six-membered ring containing one sulfur and one nitrogen atom.

    Morpholine: A six-membered ring containing one oxygen and one nitrogen atom.

Uniqueness: 4-(Piperidin-4-yl)thiomorpholine is unique due to the combination of piperidine and thiomorpholine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications and makes it a valuable compound in various fields .

Properties

IUPAC Name

4-piperidin-4-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNUKGVQXYBWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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